2-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid
Overview
Description
2-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid is a useful research compound. Its molecular formula is C18H27NO8 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt) is 385.17366682 g/mol and the complexity rating of the compound is 334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Applications
Research by Li-fen et al. (2011) on a structurally similar compound, 2-(1-((2-aminophenyl) imino) ethyl)-5-methoxyphenol, and its metal complexes, demonstrated that certain metal complexes exhibit enhanced antibacterial activity against Escherichia coli compared to the parent compound. This suggests potential applications in developing new antibacterial agents or coatings (Li-fen, 2011).
Catalysis and Materials Science
Ghorbanloo and Alamooti (2017) investigated the encapsulation of a molybdenum(VI) complex with a ligand structurally related to the query compound into zeolite Y, demonstrating its efficacy as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research indicates potential applications in green chemistry and industrial catalysis by utilizing such complexes for efficient and sustainable chemical transformations (Ghorbanloo & Alamooti, 2017).
Organic Synthesis
Research on the electron-rich, alcohol-soluble, neutral conjugated polymers by Huang et al. (2009) for use in polymer light-emitting diodes (PLEDs) illustrates the utility of compounds with ether and alcohol functionalities in developing advanced materials for electronics. Such research underscores the potential of similarly structured compounds in synthesizing materials with unique electronic properties, contributing to the advancement of optoelectronic devices (Huang et al., 2009).
Green Chemistry
Sydnes et al. (2008) explored the reductive monoalkylation of nitro aryls using ethanol as both a solvent and reactant, highlighting ethanol's role as a green C1 source in organic synthesis. This research points to the broader potential for using ethanol and related compounds in environmentally friendly chemical synthesis processes, offering a sustainable approach to forming valuable chemical products (Sydnes et al., 2008).
Properties
IUPAC Name |
2-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethylamino]ethanol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4.C2H2O4/c1-3-4-14-13-15(19-2)5-6-16(14)21-12-11-20-10-8-17-7-9-18;3-1(4)2(5)6/h3,5-6,13,17-18H,1,4,7-12H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJNZJMTABPHDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCOCCNCCO)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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